tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
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Overview
Description
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE, also known as tert-butyl (3R,4R)-4-amino-3-fluoro-1-piperidinecarboxylate, is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol . This compound is a useful research chemical and is often used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE typically involves the protection of the amine group and the introduction of the fluorine atom. One common method includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (BOC) to form the BOC-protected amine.
Introduction of the fluorine atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Cyclization: The intermediate is then cyclized to form the piperidine ring.
Industrial Production Methods
Industrial production methods for TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperature and pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, revealing the free amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
TRANS-4-AMINO-1-BOC-3-CHLOROPIPERIDINE: Similar structure but with a chlorine atom instead of fluorine.
TRANS-4-AMINO-1-BOC-3-BROMOPIPERIDINE: Similar structure but with a bromine atom instead of fluorine.
TRANS-4-AMINO-1-BOC-3-IODOPIPERIDINE: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity. The fluorine atom can also enhance the compound’s lipophilicity, making it more suitable for certain biological applications .
Properties
Molecular Formula |
C20H38F2N4O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1 |
InChI Key |
DYDFTOLAGQCTBQ-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N |
Origin of Product |
United States |
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